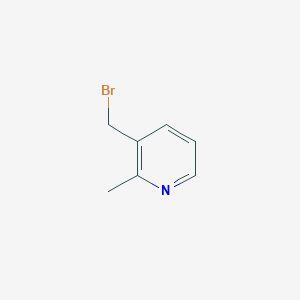

3-(Bromomethyl)-2-methylpyridine

Descripción general

Descripción

The compound "3-(Bromomethyl)-2-methylpyridine" is a brominated derivative of methylpyridine, which is a structural motif found in various chemical compounds with potential applications in coordination chemistry and pharmaceuticals. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Similarly, the synthesis of 2-bromomethylpyridine Cu(II) complexes demonstrates the use of brominated pyridine as a ligand to form coordination compounds with copper, which are synthesized as air-stable materials and exhibit interesting structural properties .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can vary significantly depending on the position of the bromine substituent and the nature of other substituents on the pyridine ring. For example, the crystal structures of two isomeric 2-bromomethylpyridine Cu(II) complexes show different orientations of the Br substituents and different geometries around the Cu(II) ion . The molecular structure and vibrational spectra of 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have been studied using density functional methods, revealing the influence of the bromine and amino substituents on the vibrational frequencies and electronic properties .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For instance, the reaction of 2-bromomethyl-3-nitropyridine with aromatic amines can yield 2-arylaminomethyl-3-nitropyridines or, under different conditions, pyrazolo[4,3-b]pyridines, demonstrating the versatility of bromomethylpyridines in organic synthesis . Additionally, the synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine showcases the reactivity of brominated pyridines in condensation reactions to form compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be influenced by the nature of the substituents and the overall molecular structure. For example, the two isomeric 2-bromomethylpyridine Cu(II) complexes exhibit different thermal behaviors, FT-IR and Raman frequencies, and UV–vis absorption spectra, which are indicative of their distinct structural features . The magnetic properties of copper complexes of 2-halo-3-methylpyridine also vary depending on the halogen substituent, with copper bromide analogues showing weak ferromagnetic interactions .

Aplicaciones Científicas De Investigación

Derivatives as Bromodomain Ligands

3-Amino-2-methylpyridine derivatives, closely related to 3-(Bromomethyl)-2-methylpyridine, have been identified as ligands for the BAZ2B bromodomain. These derivatives were discovered through in silico methods like automatic docking and validated via protein crystallography. Their binding mode involves interactions with specific residues and a water-mediated hydrogen bond with conserved tyrosine, highlighting their potential in targeted drug design and protein interaction studies (Marchand, Lolli, & Caflisch, 2016).

Chemistry and Structure of Pyridine Derivatives

Studies on the chemistry of 3-(Bromomethyl)dihydrooxazolo[3,2-a]pyridinium bromide, a compound similar to 3-(Bromomethyl)-2-methylpyridine, have shown its transformation under base action into a non-aromatic methylidene structure, which can then be converted into an aromatic cation. This highlights the versatility of pyridine derivatives in chemical syntheses and structural transformations (Babaev, Koval’, & Rybakov, 2020).

Applications in Electrophoretic Separation

3-Methylpyridines, including derivatives like 3-(Bromomethyl)-2-methylpyridine, have been used to understand the relationship between pH and separation in capillary electrophoresis. This research provides insights into improving separation techniques in analytical chemistry, especially for compounds with similar structures (Wren, 1991).

Antimicrobial Activity and DNA Interaction

Certain pyridine derivatives, such as [Ag(2-amino-3-methylpyridine)(2)]NO(3), have shown significant antimicrobial activity against various bacteria and yeast, including Candida albicans. Additionally, these compounds can bind to DNA, altering its electrophoretic mobility. This suggests potential applications in antimicrobial therapies and genetic studies (Abu-Youssef et al., 2010).

Supramolecular Complexes and Ligand Synthesis

Research on the assembly of chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes using 3-picoline and bromomethylpyridines (related to 3-(Bromomethyl)-2-methylpyridine) has provided insights into the dynamics of noncovalent supramolecular complexes. This is crucial for understanding the assembly and behavior of chiral polygons and polyhedra in molecular engineering (Fuss et al., 1999).

Propiedades

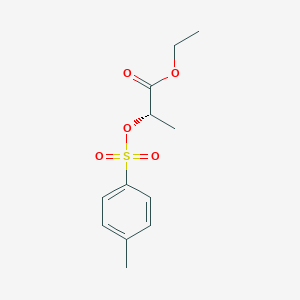

IUPAC Name |

3-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEUJKKUJAYIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507020 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-methylpyridine | |

CAS RN |

76915-53-2 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)